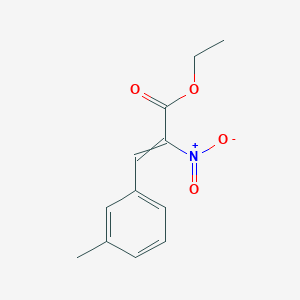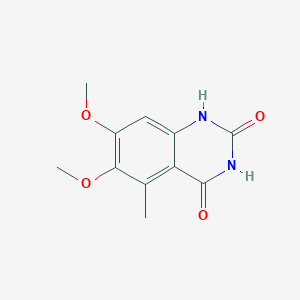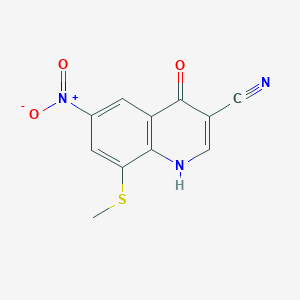
3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- es un compuesto orgánico complejo con una estructura única que incluye un anillo de quinolina, un grupo nitrilo, un grupo nitro y un sustituyente metiltio
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del anillo de quinolina, seguido de la introducción del grupo nitrilo, el grupo nitro y el sustituyente metiltio. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala utilizando equipos automatizados para controlar con precisión los parámetros de reacción. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la producción eficiente de 3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitro en un grupo amino.
Sustitución: El grupo metiltio se puede sustituir por otros grupos a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como el hidrógeno gaseoso (H₂) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) se pueden utilizar para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos de quinolina sustituidos con amino.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudian los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- implica su interacción con objetivos moleculares en sistemas biológicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. La estructura del anillo de quinolina permite que el compuesto se intercale con el ADN, lo que potencialmente interrumpe los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Quinolinecarbonitrilo, 1,4-dihidro-8-metil-4-oxo-
- 3-Quinolinecarbonitrilo, 1,4-dihidro-8-metoxi-4-oxo-
Singularidad
3-Quinolinecarbonitrilo, 1,4-dihidro-8-(metiltio)-6-nitro-4-oxo- es único debido a la presencia de ambos grupos nitro y metiltio, que confieren propiedades químicas y biológicas distintas. Estos sustituyentes pueden influir en la reactividad del compuesto y las interacciones con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H7N3O3S |
|---|---|
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15) |
Clave InChI |
OGWODMNBJXPPDU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


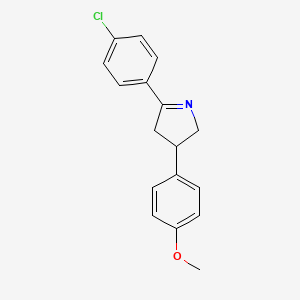
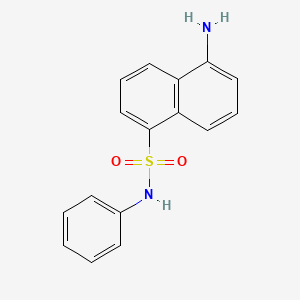
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)


![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
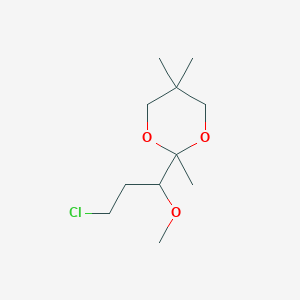
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)

